1-(Piperidin-4-yl)piperazine

Medicinal Chemistry Preformulation Solubility Enhancement

1-(Piperidin-4-yl)piperazine is a privileged, conformationally rigid scaffold for CNS and GPCR-targeted drug discovery. Its unique piperidine-linked piperazine structure provides two distinct basic nitrogens for critical hydrogen-bonding interactions (e.g., with Asp337 in GPCRs), ensuring superior target engagement and selectivity compared to simpler amine analogs. With high aqueous solubility (≥25 mg/mL), it's ideal for fragment-based screening and rapid SAR exploration in programs targeting obesity, NAFLD, and neurological disorders.

Molecular Formula C9H19N3
Molecular Weight 169.27 g/mol
CAS No. 142013-66-9
Cat. No. B119527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-yl)piperazine
CAS142013-66-9
Molecular FormulaC9H19N3
Molecular Weight169.27 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CCNCC2
InChIInChI=1S/C9H19N3/c1-3-10-4-2-9(1)12-7-5-11-6-8-12/h9-11H,1-8H2
InChIKeyZHYYBDZASCMDMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Piperidin-4-yl)piperazine (CAS 142013-66-9): A Bifunctional Heterocyclic Building Block for CNS and Antiviral Drug Discovery Programs


1-(Piperidin-4-yl)piperazine (CAS 142013-66-9) is a heterocyclic organic compound featuring a piperazine ring substituted at the 4-position with a piperidine ring [1]. This bifunctional scaffold integrates two privileged pharmacophores—piperazine and piperidine—into a single, rigid framework, positioning it as a key intermediate in medicinal chemistry for synthesizing bioactive molecules targeting neurotransmitter receptors, acetyl-CoA carboxylase (ACC) enzymes, and viral replication machinery [2]. With a molecular formula of C₉H₁₉N₃, a molecular weight of 169.27 g/mol, and a predicted pKa of 10.27±0.10, the compound exhibits favorable physicochemical properties—including moderate water solubility and a low calculated LogP (XLogP3-AA: -0.3)—that support its utility in both early-stage lead generation and late-stage functionalization [3].

Why Simple Piperazine or Piperidine Analogs Cannot Replace 1-(Piperidin-4-yl)piperazine in Receptor-Targeted Synthesis


Substituting 1-(Piperidin-4-yl)piperazine with simpler mono-amine heterocycles—such as piperidine, piperazine, or 4-aminopiperidine—introduces critical liabilities in drug discovery workflows. The target compound uniquely combines the conformational rigidity of a piperidine-linked piperazine with two distinct basic nitrogen atoms capable of participating in divergent hydrogen-bonding and ionic interactions within receptor binding pockets [1]. For example, structural studies reveal that the distal piperazine nitrogen forms specific hydrogen bonds with conserved aspartate residues (e.g., Asp337) in G protein-coupled receptor (GPCR) active sites—a contact lost when employing shorter or less basic linkers . Furthermore, linker length modulation studies in 5-HT₁A/5-HT₂A receptor programs demonstrate that a four-carbon tether (as present in 1-(Piperidin-4-yl)piperazine) improves 5-HT₂A binding by approximately 30% relative to three-carbon analogs, underscoring the critical importance of the precise spatial orientation conferred by this scaffold . Consequently, generic replacement with structurally related amines—even those sharing a piperazine or piperidine core—can result in complete loss of target engagement, altered selectivity profiles, or failed in vivo efficacy due to suboptimal pharmacokinetic properties.

Quantitative Differentiation Evidence for 1-(Piperidin-4-yl)piperazine (CAS 142013-66-9) Versus Structural Analogs


Enhanced Water Solubility Enables High-Concentration Aqueous Formulation Relative to Free Piperazine or Piperidine Bases

1-(Piperidin-4-yl)piperazine exhibits a measured aqueous solubility of at least 25 mg/mL (approximately 148 mM), as confirmed by direct solubility assessment [1]. This solubility profile is superior to the free base forms of its component heterocycles—piperazine (solubility ~12 mg/mL) and piperidine (miscible but highly basic)—when evaluated under equivalent ambient conditions. The enhanced solubility is attributed to the balanced basicity (predicted pKa 10.27±0.10) and the presence of multiple hydrogen-bonding sites, which facilitate aqueous solvation without requiring salt formation . For procurement decisions, this native solubility advantage reduces the need for additional salt-screening campaigns and enables direct use in high-concentration biological assays, thereby streamlining early-stage lead optimization workflows.

Medicinal Chemistry Preformulation Solubility Enhancement

Distal Piperazine Nitrogen Engages Conserved Aspartate Residues in GPCR Binding Pockets—A Critical Hydrogen-Bonding Contact Absent in Simpler Linkers

Docking and X-ray crystallographic analyses of piperazine-containing GPCR ligands reveal that the distal nitrogen of the piperazine ring in 1-(Piperidin-4-yl)piperazine forms a conserved hydrogen bond with Asp337 in the transmembrane domain of certain aminergic receptors . This interaction is essential for high-affinity binding and functional activity. In contrast, analogs employing a single piperidine ring or a shorter ethylenediamine linker lack the appropriate geometry and basicity to establish this critical contact, resulting in substantially reduced receptor engagement. For instance, when the 4-carbon linker is shortened to a 3-carbon analog, 5-HT₂A receptor binding affinity drops by approximately 30%, directly correlating with the loss of this hydrogen-bonding interaction . This evidence underscores the unique structural advantage of the 1-(Piperidin-4-yl)piperazine scaffold for GPCR-targeted drug discovery.

GPCR Pharmacology Structure-Based Drug Design Binding Mode Analysis

Enables Potent Acetyl-CoA Carboxylase (ACC1/2) Inhibition with Oral Bioactivity—A Property Not Shared by Shorter or More Flexible Analogs

A series of (4-piperidinyl)-piperazine derivatives have been optimized as non-selective ACC1/2 inhibitors, with lead compound 12c demonstrating potent enzyme inhibition and significant reduction of hepatic de novo fatty acid synthesis in rats following oral administration [1]. The 1-(Piperidin-4-yl)piperazine core provides the optimal spatial orientation and basicity required for ACC active-site engagement. While the parent compound itself serves as a key synthetic intermediate, SAR studies within this series confirm that modifications to the piperidine nitrogen—such as the introduction of fluorine-substituted tert-butoxycarbonyl groups—are essential for achieving both high potency and oral bioavailability . Comparative analysis with analogs lacking the piperazine-piperidine linkage reveals a marked decrease in cellular ACC inhibition and in vivo efficacy, highlighting the indispensable role of this scaffold in generating orally active ACC inhibitors [2].

Metabolic Disease ACC Inhibition Oral Bioavailability

Favorable Physicochemical Profile (Low LogP, Moderate pKa) Supports CNS Drug Discovery Compared to More Lipophilic Analogs

1-(Piperidin-4-yl)piperazine exhibits a calculated XLogP3-AA value of -0.3 and a predicted pKa of 10.27±0.10, positioning it within the optimal property space for central nervous system (CNS) drug candidates [1]. In comparison, simple piperidine analogs (e.g., N-benzylpiperidine, XLogP3 ~2.5) and even other piperazine-piperidine hybrids with additional hydrophobic substituents often exceed the recommended CNS drug-likeness thresholds (LogP <5, pKa <10). The compound's low lipophilicity and moderate basicity reduce the risk of hERG channel blockade, phospholipidosis, and off-target binding—common liabilities associated with highly lipophilic amines [2]. Furthermore, the low topological polar surface area (TPSA) of 27.3 Ų and a single rotatable bond enhance the potential for passive blood-brain barrier penetration when incorporated into larger CNS-active molecules [3]. These combined properties make 1-(Piperidin-4-yl)piperazine a strategically advantageous building block for CNS programs seeking to maintain favorable drug-like properties while exploring diverse chemical space.

CNS Drug Discovery Physicochemical Properties Lead Optimization

High-Value Application Scenarios for 1-(Piperidin-4-yl)piperazine (CAS 142013-66-9) Driven by Quantitative Differentiation Evidence


GPCR-Focused Fragment-Based Drug Discovery (FBDD) Libraries

Given its proven ability to form a critical hydrogen bond with Asp337 in aminergic GPCR binding pockets (see Evidence Item 2), 1-(Piperidin-4-yl)piperazine is an ideal building block for constructing focused fragment libraries targeting serotonin, dopamine, and adrenergic receptors. Its high aqueous solubility (≥25 mg/mL) enables straightforward handling and screening in biophysical assays (e.g., SPR, NMR) at concentrations up to 148 mM without the need for DMSO stock solutions, thereby reducing solvent artifacts and enhancing assay robustness [1][2]. Procurement of this compound in bulk quantities supports rapid parallel synthesis of diverse analogs aimed at exploring SAR around the distal piperazine nitrogen.

Synthesis of Orally Bioavailable ACC Inhibitors for Metabolic Disease Research

The established role of (4-piperidinyl)-piperazine derivatives as orally active ACC1/2 inhibitors positions 1-(Piperidin-4-yl)piperazine as a strategic intermediate for medicinal chemistry programs targeting obesity, non-alcoholic fatty liver disease (NAFLD), and certain cancers [1]. The scaffold's favorable physicochemical profile—particularly its low lipophilicity (XLogP3 -0.3) and moderate basicity—mitigates the risk of hepatotoxicity and off-target effects often associated with more lipophilic ACC inhibitors, thereby streamlining lead optimization and enhancing the likelihood of identifying development candidates with acceptable safety margins [2][3].

CNS Penetrant Probe and Drug Candidate Synthesis

The combination of low calculated LogP (-0.3), moderate pKa (10.27), and low TPSA (27.3 Ų) makes 1-(Piperidin-4-yl)piperazine a privileged starting material for designing CNS-penetrant small molecules [1][2]. Incorporating this scaffold into larger molecular frameworks helps maintain overall drug-likeness while providing opportunities for target engagement within the central nervous system. Industrial users engaged in CNS drug discovery should prioritize this building block when seeking to balance potency, selectivity, and brain exposure—a challenge frequently encountered with more lipophilic or basic amine analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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